molecular formula C14H15NO B8198853 [1,1'-Biphenyl]-2-amine, 5-methoxy-4'-methyl- CAS No. 1414280-07-1

[1,1'-Biphenyl]-2-amine, 5-methoxy-4'-methyl-

Cat. No.: B8198853
CAS No.: 1414280-07-1
M. Wt: 213.27 g/mol
InChI Key: OSIIDXZHGFEXQY-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-amine, 5-methoxy-4’-methyl-: is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with an amine group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-amine, 5-methoxy-4’-methyl- typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.

    Introduction of Functional Groups: The amine, methoxy, and methyl groups can be introduced through various substitution reactions. For example, the amine group can be introduced via a nucleophilic substitution reaction using an appropriate amine precursor.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Industry:

    Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Electronics: It can be used in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-amine, 5-methoxy-4’-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with target molecules, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • [1,1’-Biphenyl]-2-amine, 4-methoxy-4’-methyl-
  • [1,1’-Biphenyl]-2-amine, 5-methoxy-3’-methyl-
  • [1,1’-Biphenyl]-2-amine, 5-methoxy-4’-ethyl-

Uniqueness: The unique combination of functional groups in [1,1’-Biphenyl]-2-amine, 5-methoxy-4’-methyl- provides it with distinct chemical and biological properties. The specific positions of the amine, methoxy, and methyl groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-2-(4-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-3-5-11(6-4-10)13-9-12(16-2)7-8-14(13)15/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIIDXZHGFEXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267321
Record name 5-Methoxy-4′-methyl[1,1′-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414280-07-1
Record name 5-Methoxy-4′-methyl[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414280-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-4′-methyl[1,1′-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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